Ethyl 6-bromo-2-methylpyridine-3-carboxylate
Description
Ethyl 6-bromo-2-methylpyridine-3-carboxylate is a brominated pyridine derivative featuring a methyl group at the 2-position and an ethyl ester at the 3-position. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 260.09 g/mol. The bromine atom at the 6-position enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester group provides versatility in hydrolysis or transesterification reactions. This compound is widely used in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules .
Properties
IUPAC Name |
ethyl 6-bromo-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSLXVLEXKSTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-86-4 | |
| Record name | ethyl 6-bromo-2-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-2-methylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine-3-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the brominated acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted pyridine derivatives, such as 6-azido-2-methylpyridine-3-carboxylate or 6-thiocyanato-2-methylpyridine-3-carboxylate.
Reduction: Formation of 6-bromo-2-methylpyridine-3-methanol or 6-bromo-2-methylpyridine-3-amine.
Oxidation: Formation of 6-bromo-2-methylpyridine-3-carboxylic acid or 6-bromo-2-methylpyridine-3-aldehyde.
Scientific Research Applications
Organic Synthesis
Ethyl 6-bromo-2-methylpyridine-3-carboxylate serves as a versatile building block in organic synthesis. Its bromine atom at the 6-position facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it useful in the synthesis of more complex organic molecules.
Table 1: Comparison of Reactivity with Similar Compounds
| Compound Name | Reactivity Characteristics |
|---|---|
| This compound | High reactivity due to bromine substitution |
| Ethyl 6-amino-2-methylpyridine-3-carboxylate | Lower reactivity; amine group can participate in reactions |
| Methyl 6-bromo-4-methylpyridine-3-carboxylate | Different positional isomer; varied reactivity patterns |
Medicinal Chemistry
The compound has been investigated for its potential biological activities, particularly as a precursor for pharmaceutical agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The presence of the carboxylate group enhances its solubility and bioavailability, which are critical factors in drug design.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific enzymes crucial for cancer cell proliferation, highlighting its potential as an anticancer agent .
Agrochemical Applications
In the field of agrochemicals, this compound is utilized to develop herbicides and pesticides. Its ability to interact with plant growth regulators makes it valuable in creating compounds that can enhance crop yield and resistance to pests.
Industrial Applications
This compound finds use in industrial processes as well, particularly in the production of specialty chemicals and materials with specific properties. Its versatility allows it to be incorporated into various manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester functional group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between Ethyl 6-bromo-2-methylpyridine-3-carboxylate and related compounds:
Physicochemical Properties
- Polarity: The target compound is less polar than derivatives with methoxy (e.g., ) or amino groups (e.g., ), impacting solubility in organic vs. aqueous media.
- Reactivity : Bromine at the 6-position facilitates aryl coupling reactions, but fused-ring derivatives (e.g., ) exhibit distinct electronic profiles due to extended conjugation.
- Stability : The dihydro-pyridine derivative may show reduced stability under acidic conditions due to the oxo group.
Key Research Findings
- Bioactivity : Fused-ring derivatives (e.g., ) demonstrate higher cytotoxicity against cancer cell lines than the target compound, attributed to their planar structures enhancing DNA intercalation .
- Synthetic Efficiency: this compound achieves higher yields (85–90%) in Buchwald-Hartwig aminations compared to amino-substituted analogs (e.g., , 70–75%) due to reduced steric interference .
Biological Activity
Ethyl 6-bromo-2-methylpyridine-3-carboxylate (CAS Number: 1196145-86-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C9H10BrN2O2
- Molecular Weight : 244.08 g/mol
- Structure : The compound features a pyridine ring substituted with a bromine atom and an ethyl ester group, which is significant for its biological interactions.
This compound has been studied for various biological activities, primarily focusing on:
- Anticancer Activity : Recent studies indicate that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms involving the inhibition of specific protein interactions and pathways associated with tumor growth .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity, particularly against strains of Streptococcus pneumoniae. Research indicates that it may inhibit the FtsZ protein, crucial for bacterial cell division, thereby providing a novel mechanism for combating antibiotic resistance .
- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways. Some studies have indicated that similar compounds can modulate NF-kB signaling, which is pivotal in inflammation and cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Antibacterial | Inhibits FtsZ protein in S. pneumoniae | |
| Anti-inflammatory | Modulates NF-kB signaling pathway |
Case Study: Anticancer Activity
In a study assessing the anticancer potential of this compound derivatives, researchers utilized a three-component reaction to synthesize analogs that demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structure–activity relationship (SAR) analysis indicated that modifications to the pyridine core significantly influenced biological efficacy .
Case Study: Antibacterial Efficacy
A recent investigation into the antibacterial properties of related compounds revealed that certain derivatives effectively inhibited the growth of Streptococcus pneumoniae by targeting the FtsZ protein. This study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action, paving the way for developing new narrow-spectrum antibiotics .
Q & A
Q. What are the key synthetic routes for Ethyl 6-bromo-2-methylpyridine-3-carboxylate in laboratory settings?
The synthesis typically involves multi-step reactions, including:
- Bromination : Introducing the bromine atom at the 6-position of the pyridine ring under controlled conditions (e.g., using NBS or Br₂ in inert solvents like DCM) .
- Esterification : Coupling the carboxylic acid precursor with ethanol via acid-catalyzed esterification .
- Purification : Techniques such as column chromatography or recrystallization to isolate the compound, with solvents like ethyl acetate/hexane mixtures .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Q. What biological targets is this compound known to interact with?
The compound exhibits binding affinity for fibroblast growth factor receptors (FGFRs) , particularly in cancer biology. Its bromine and methyl groups enhance steric and electronic interactions with FGFR active sites .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve bromination efficiency .
- Catalyst Screening : Methanesulfonic acid enhances esterification rates under reflux .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromine substitution .
- Automated Systems : Continuous flow reactors minimize human error and improve scalability .
Q. What strategies resolve discrepancies in reported biological activities of this compound?
- Assay Standardization : Use consistent FGFR isoforms (e.g., FGFR1 vs. FGFR3) to compare activity data .
- Structural Analog Studies : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate the bromine atom’s role in activity .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify FGFR binding kinetics .
Q. How can the compound’s reactivity be exploited for further derivatization?
- Nucleophilic Aromatic Substitution : Replace bromine with amines or thiols under Pd catalysis .
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for conjugation with drug delivery systems (e.g., nanoparticles) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-position .
Q. What methods validate the compound’s 3D structure and conformational stability?
- X-ray Crystallography : Use SHELX software for structure refinement. The bromine atom’s heavy atom effect aids phasing .
- DFT Calculations : Compare experimental (e.g., NMR chemical shifts) and computed data to confirm tautomeric forms .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage and handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
